N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[b]thiophene core, which is known for its biological activity, and a 2,5-dioxopyrrolidin-1-yl group, which is often involved in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzo[b]thiophene core, which can be synthesized through a series of cyclization reactions involving thiophene and benzene derivatives . The 2,5-dioxopyrrolidin-1-yl group is then introduced via a nucleophilic substitution reaction, where the ethoxyethyl chain is attached to the benzo[b]thiophene core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzo[b]thiophene derivatives .
Scientific Research Applications
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of the NF-κB and MAPK signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 2,5-Dioxopyrrolidin-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl) carbonate
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
Uniqueness
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide is unique due to its combination of a benzo[b]thiophene core and a 2,5-dioxopyrrolidin-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds .
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-15-5-6-16(21)19(15)8-10-23-9-7-18-17(22)14-11-12-3-1-2-4-13(12)24-14/h1-4,11H,5-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZLWMAVAJOXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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